molecular formula C6H8N4O3 B13676910 6-Hydrazinyl-2-methoxy-3-nitropyridine

6-Hydrazinyl-2-methoxy-3-nitropyridine

Cat. No.: B13676910
M. Wt: 184.15 g/mol
InChI Key: NGYLPCMMSFVKPB-UHFFFAOYSA-N
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Description

6-Hydrazinyl-2-methoxy-3-nitropyridine is a chemical compound with the molecular formula C6H8N4O3 and a molecular weight of 184.15 g/mol . This compound is characterized by the presence of a hydrazinyl group, a methoxy group, and a nitro group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 6-Hydrazinyl-2-methoxy-3-nitropyridine typically involves the nitration of 2-methoxypyridine followed by hydrazination. The nitration process can be carried out using nitric acid and sulfuric acid as reagents, resulting in the formation of 2-methoxy-3-nitropyridine . This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield this compound . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Hydrazinyl-2-methoxy-3-nitropyridine undergoes various chemical reactions, including:

Scientific Research Applications

6-Hydrazinyl-2-methoxy-3-nitropyridine is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which 6-Hydrazinyl-2-methoxy-3-nitropyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The nitro group can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

6-Hydrazinyl-2-methoxy-3-nitropyridine can be compared with other nitropyridine derivatives such as 3-methoxy-2-nitropyridine and 2-chloro-6-methoxy-3-nitropyridine . While these compounds share similar structural features, this compound is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective.

Properties

Molecular Formula

C6H8N4O3

Molecular Weight

184.15 g/mol

IUPAC Name

(6-methoxy-5-nitropyridin-2-yl)hydrazine

InChI

InChI=1S/C6H8N4O3/c1-13-6-4(10(11)12)2-3-5(8-6)9-7/h2-3H,7H2,1H3,(H,8,9)

InChI Key

NGYLPCMMSFVKPB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)NN)[N+](=O)[O-]

Origin of Product

United States

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